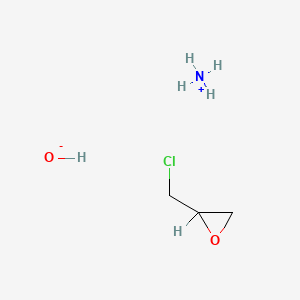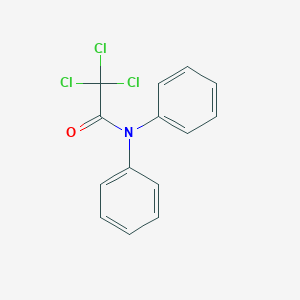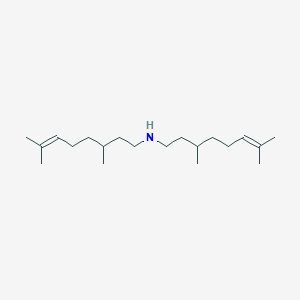
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone is a complex organic compound featuring a trichloroethanone moiety, a nitrophenyl group, and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone typically involves multiple steps:
Formation of the Ethoxy Group: This step involves the reaction of an appropriate alcohol with an ethylating agent under basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Trichloroethanone Moiety: This involves the chlorination of an appropriate ketone precursor.
Coupling Reactions: The final step involves coupling the intermediate compounds through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The trichloroethanone moiety can be reduced to a corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Amine Derivatives: From the reduction of the nitro group.
Alcohol Derivatives: From the reduction of the trichloroethanone moiety.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-((1-Ethoxy-2-(4-aminophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone: Similar structure but with an amino group instead of a nitro group.
1-(3-((1-Methoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
27695-53-0 |
|---|---|
Formule moléculaire |
C18H15Cl3N2O5 |
Poids moléculaire |
445.7 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-[3-[[1-ethoxy-2-(4-nitrophenyl)-2-oxoethyl]amino]phenyl]ethanone |
InChI |
InChI=1S/C18H15Cl3N2O5/c1-2-28-17(15(24)11-6-8-14(9-7-11)23(26)27)22-13-5-3-4-12(10-13)16(25)18(19,20)21/h3-10,17,22H,2H2,1H3 |
Clé InChI |
WTWQVHMGOREYQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)


